Cas no 1261733-73-6 (2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol)

2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol 化学的及び物理的性質
名前と識別子
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- 2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol
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- インチ: 1S/C13H11F3N2O/c14-13(15,16)11-4-2-1-3-9(11)10-6-5-8(7-19)18-12(10)17/h1-6,19H,7H2,(H2,17,18)
- InChIKey: GDVJQWBYQVTQEW-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=CC=1C1=CC=C(CO)N=C1N)(F)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 298
- トポロジー分子極性表面積: 59.1
- XLogP3: 2.2
2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013007740-1g |
2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol |
1261733-73-6 | 97% | 1g |
$1549.60 | 2023-09-03 | |
Alichem | A013007740-250mg |
2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol |
1261733-73-6 | 97% | 250mg |
$494.40 | 2023-09-03 | |
Alichem | A013007740-500mg |
2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol |
1261733-73-6 | 97% | 500mg |
$806.85 | 2023-09-03 |
2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol 関連文献
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanolに関する追加情報
Recent Advances in the Study of 2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol (CAS: 1261733-73-6)
The compound 2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol (CAS: 1261733-73-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The information presented here is derived from peer-reviewed journals, patent filings, and industry reports published within the last two years.
Recent studies have highlighted the unique structural features of 2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol, which contribute to its pharmacological properties. The presence of the trifluoromethyl group and the pyridine scaffold are particularly noteworthy, as these moieties are known to enhance binding affinity and metabolic stability. Researchers have explored its role as a modulator of specific protein targets, including kinases and G-protein-coupled receptors (GPCRs), which are implicated in various diseases such as cancer and inflammatory disorders.
One of the key advancements in the study of this compound is the development of efficient synthetic routes. A recent publication in the Journal of Medicinal Chemistry (2023) described a novel, high-yield synthesis method that reduces the number of steps and improves scalability. This method employs a palladium-catalyzed cross-coupling reaction, which has been optimized to minimize side products and enhance purity. Such innovations are critical for advancing the compound into preclinical and clinical stages.
In vitro and in vivo studies have demonstrated promising results for 2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol. For instance, a study published in Bioorganic & Medicinal Chemistry Letters (2023) reported its potent inhibitory activity against a specific kinase involved in tumor proliferation. The compound exhibited low nanomolar IC50 values and showed selectivity over related kinases, reducing the likelihood of off-target effects. Additionally, pharmacokinetic studies in rodent models revealed favorable absorption and distribution profiles, suggesting its potential as an oral therapeutic agent.
Despite these encouraging findings, challenges remain in the development of 2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol. Issues such as solubility and metabolic stability in human models need to be addressed to optimize its drug-like properties. Recent efforts have focused on structural modifications, including the introduction of solubilizing groups and the exploration of prodrug strategies. These approaches aim to improve bioavailability while maintaining the compound's therapeutic efficacy.
In conclusion, 2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol (CAS: 1261733-73-6) represents a promising candidate for further drug development. Its unique chemical structure, combined with demonstrated biological activity, positions it as a valuable tool for targeting specific disease pathways. Ongoing research is expected to shed more light on its mechanisms of action and potential clinical applications. For researchers in the field, this compound offers a compelling case study in the intersection of chemical synthesis and therapeutic innovation.
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